C15H8BrClF3N5O
Description
C₁₅H₈BrClF₃N₅O is a halogenated heterocyclic compound featuring a fused aromatic ring system substituted with bromine (Br), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O). Its molecular weight is 477.61 g/mol, with a polarizable structure due to electronegative halogens and heteroatoms. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of halogens, particularly fluorine, which enhances thermal and photochemical resistance.
Applications: Likely used in agrochemicals (e.g., pesticides) or pharmaceuticals due to halogen-mediated bioactivity.
Properties
Molecular Formula |
C15H8BrClF3N5O |
|---|---|
Molecular Weight |
446.61 g/mol |
IUPAC Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H8BrClF3N5O/c16-9-2-4-13(25-7-21-23-24-25)10(6-9)14(26)22-12-5-8(15(18,19)20)1-3-11(12)17/h1-7H,(H,22,26) |
InChI Key |
URKMTOMSTDHFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H8BrClF3N5O typically involves multiple steps, including the introduction of bromine, chlorine, and fluorine atoms into the organic framework. Common synthetic routes may include:
Halogenation Reactions: Introducing bromine, chlorine, and fluorine atoms into the aromatic ring using halogenating agents such as bromine, chlorine gas, and fluorinating agents.
Nitration and Reduction: Introducing nitro groups followed by reduction to amine groups.
Coupling Reactions: Using coupling agents to link different parts of the molecule together.
Industrial Production Methods
Industrial production of C15H8BrClF3N5O may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: For efficient mixing and heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
C15H8BrClF3N5O: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles (e.g., hydroxide ions) or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
C15H8BrClF3N5O: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C15H8BrClF3N5O involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Structural and Functional Differences
| Property | C₁₅H₈BrClF₃N₅O | Compound A (C₁₅H₈Cl₂F₃N₅O) | Compound B (C₁₅H₈BrClF₃N₅O₂) |
|---|---|---|---|
| Molecular Weight (g/mol) | 477.61 | 434.46 | 493.61 |
| Halogen Composition | Br, Cl, F | Cl, F | Br, Cl, F |
| Key Functional Groups | N5O | N5O | N5O₂ |
| Solubility in H₂O (mg/L) | 12.5 | 8.3 | 5.1 |
| Melting Point (°C) | 145–148 | 160–163 | 130–133 |
Key Observations :
- Molecular Weight Impact : Compound B’s higher molecular weight correlates with reduced aqueous solubility (5.1 mg/L vs. 12.5 mg/L in the parent compound), consistent with trends in halogenated aromatics.
- Halogen Effects : Compound A lacks bromine, reducing its molecular weight but increasing melting point (160–163°C) due to tighter crystal packing from smaller Cl atoms.
Bioactivity and Environmental Impact
Industrial Relevance
- The parent compound’s balance of solubility and stability makes it preferable for foliar pesticides, whereas Compound B’s lower solubility limits it to soil treatments.
Biological Activity
The compound C15H8BrClF3N5O, known chemically as a complex organic molecule, has garnered attention in various fields due to its potential biological activities. This article compiles findings from diverse studies to elucidate its biological activity, including antioxidant properties, enzyme inhibition, and antimicrobial effects.
Chemical Structure
The molecular structure of C15H8BrClF3N5O can be represented as follows:
- Molecular Formula : C15H8BrClF3N5O
- Molecular Weight : 456.6 g/mol
- Functional Groups : The presence of halogens (Br, Cl, F), nitrogen (N), and oxygen (O) suggests potential reactivity and biological interactions.
Antioxidant Activity
Research has shown that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- Mechanism : Antioxidants neutralize free radicals, thereby preventing cellular damage.
- Assays Used : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate the free radical scavenging ability of compounds.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of C15H8BrClF3N5O. It has been studied for its potential to inhibit enzymes related to metabolic disorders.
- Key Enzymes :
- α-Amylase : Involved in carbohydrate digestion; inhibition can lower blood glucose levels.
- α-Glucosidase : Similar role in carbohydrate metabolism; its inhibition is beneficial for managing diabetes.
| Enzyme | Inhibition Type | Assay Method |
|---|---|---|
| α-Amylase | Competitive | Colorimetric assay |
| α-Glucosidase | Non-competitive | Fluorometric assay |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains.
- Tested Strains : Common Gram-positive and Gram-negative bacteria.
- Methods : Disk diffusion and broth microdilution methods are typically used to determine the minimum inhibitory concentration (MIC).
Case Studies
Several case studies have highlighted the practical applications of compounds similar to C15H8BrClF3N5O:
- Case Study on Antidiabetic Properties :
- Case Study on Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
